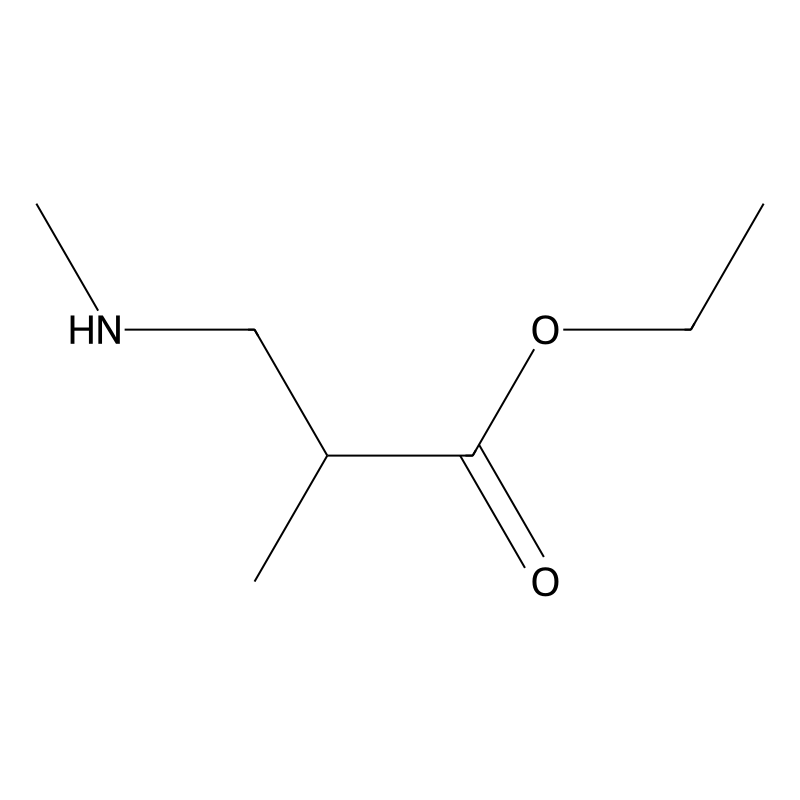

Ethyl 2-methyl-3-(methylamino)propanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Use as an Intermediate in Drug Synthesis

Scientific Field: Pharmaceutical Chemistry

Summary of Application: Ethyl 2-methyl-3-(methylamino)propanoate is an important intermediate in the synthesis of Dabigatran etexilate, a medication used to treat and prevent blood clots and stroke.

Methods of Application: The compound is obtained via a multiple synthesis route and is characterized by IR, 1H NMR, and single crystal X-ray crystallography.

Results or Outcomes: The successful synthesis and characterization of this compound have been reported.

Use in Thermophysical Property Data Analysis

Scientific Field: Physical Chemistry

Summary of Application: Ethyl 2-methyl-3-(methylamino)propanoate is used in the analysis of thermophysical property data.

Methods of Application: The compound’s properties such as triple point temperature, normal boiling temperature, critical temperature, and critical pressure are evaluated.

Results or Outcomes: The data generated through this analysis is used in various areas of research including material science, chemical synthesis, chromatography, and analytical studies.

Use in Anti-Gastric Cancer Research

Scientific Field: Oncology

Summary of Application: Ethyl 2-methyl-3-(methylamino)propanoate has been used in the synthesis of compounds with potential anti-gastric cancer activity.

Methods of Application: The compound is synthesized and its anti-cancer activity is evaluated in vitro against human gastric cancer cell lines.

Results or Outcomes: The synthesized compound showed promising results against three human gastric cancer cell lines SGC-790, MKN-4, and MKN45.

Use in Bioreduction Processes

Scientific Field: Biochemistry

Summary of Application: Ethyl 2-methyl-3-(methylamino)propanoate can be used in bioreduction processes, which have made substantial contributions to industrial manufacturing of chiral pharmaceutical intermediates.

Methods of Application: The compound is subjected to bioreduction, a process that offers excellent chemo-, regio-, and enantioselectivity, high productivity, and eco-friendly nature.

Results or Outcomes: The bioreduction of this compound contributes to the manufacturing of chiral pharmaceutical intermediates.

Use in Material Science

Scientific Field: Material Science

Summary of Application: Ethyl 2-methyl-3-(methylamino)propanoate is used in the analysis of material properties.

Methods of Application: The compound’s properties such as density, viscosity, and thermal conductivity are evaluated.

Results or Outcomes: The data generated through this analysis is used in various areas of research including material science, chemical synthesis, and analytical studies.

Use in Analytical Studies

Scientific Field: Analytical Chemistry

Summary of Application: Ethyl 2-methyl-3-(methylamino)propanoate is used in analytical studies.

Methods of Application: The compound is used as a reference standard in various analytical techniques such as gas chromatography and mass spectrometry.

Results or Outcomes: The use of this compound in analytical studies helps in the identification and quantification of various substances.

Ethyl 2-methyl-3-(methylamino)propanoate is an organic compound classified as an ester. Its molecular formula is , and it has a molecular weight of approximately 145.20 g/mol. The compound features a propanoate group with a methylamino substituent, contributing to its unique properties and potential applications in various fields, including pharmaceuticals and organic synthesis.

- Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding ethanol and 2-methyl-3-aminopropanoic acid. This reaction is significant for understanding the compound's stability and reactivity in biological systems .

- Transesterification: The compound can react with alcohols to form different esters, which may alter its properties and applications .

- Reduction: Under specific conditions, the methylamino group can be reduced, leading to variations in the compound's structure and functionality .

The synthesis of ethyl 2-methyl-3-(methylamino)propanoate can be achieved through various methods:

- Esterification Reaction: Reacting 2-methyl-3-(methylamino)propanoic acid with ethanol in the presence of an acid catalyst can yield the desired ester.

- Transesterification: Starting from another ester (such as methyl 2-methyl-3-(methylamino)propanoate), this method involves reacting it with ethanol under suitable conditions .

- N-Alkylation: This involves modifying the nitrogen atom of the methylamino group to introduce ethyl chains or other substituents, enhancing the compound's properties for specific applications .

Ethyl 2-methyl-3-(methylamino)propanoate has several potential applications:

- Pharmaceuticals: Its structural characteristics make it a candidate for developing new drugs targeting neurological disorders or infections.

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules due to its reactive functional groups.

- Research: Its unique properties allow it to be used in studies exploring drug interactions and metabolic pathways.

Studies on ethyl 2-methyl-3-(methylamino)propanoate are still emerging, but existing research on similar compounds indicates that it may interact with various biological targets:

- Receptors: Potential interactions with neurotransmitter receptors could affect synaptic transmission and neuronal activity.

- Enzymes: The compound may act as a substrate or inhibitor for certain enzymes involved in metabolic pathways.

Understanding these interactions is crucial for assessing its safety and efficacy in therapeutic contexts.

Ethyl 2-methyl-3-(methylamino)propanoate shares structural similarities with several other compounds. Here are some comparisons highlighting its uniqueness:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Methyl 2-methyl-3-(methylamino)propanoate | 21388-25-0 | Lacks ethyl group; used primarily in organic synthesis. |

| Ethyl 5-(methylamino)-4-pentenoate | 58743-30-9 | Contains a double bond; different reactivity profile. |

| Ethyl 2-amino-3-hydroxybutanoate | Not specified | Hydroxy group addition; alters biological activity significantly. |

Uniqueness

Ethyl 2-methyl-3-(methylamino)propanoate is unique due to its specific arrangement of functional groups that influence its reactivity and biological interactions differently compared to similar compounds. Its potential as a pharmaceutical intermediate further distinguishes it within this class of compounds.

The synthesis of ethyl 2-methyl-3-(methylamino)propanoate typically involves sequential transformations to construct its branched alkyl and amino ester functionalities. A representative route begins with the Michael addition of methylamine to ethyl acrylate derivatives, followed by reductive amination or alkylation to introduce the methylamino group. For example, methyl acrylate reacts with methylamine under microwave irradiation to form methyl 3-(methylamino)propanoate, which is subsequently esterified with ethanol to yield the target compound.

Key intermediates, such as methyl 3-(benzyl(methyl)amino)propanoate, are often synthesized via nucleophilic substitution. In one protocol, benzylmethylamine reacts with methyl acrylate in ethanol under reflux, achieving 85% yield after 16 hours. Optimization of solvent polarity (e.g., switching from methanol to tetrahydrofuran) improves regioselectivity by reducing side reactions like over-alkylation. Temperature control (60–80°C) and stoichiometric ratios (1:1.2 amine:acrylate) further enhance conversion rates.

Ethyl 2-methyl-3-(methylamino)propanoate, with molecular formula C₇H₁₅NO₂ and molecular weight 145.20 g/mol, represents a significant amino acid ester derivative that has garnered attention for its unique structural and spectroscopic properties [19] [20]. The compound features a propanoate backbone with a methyl substituent at the alpha position and a methylamino group at the beta position, making it an important subject for comprehensive structural characterization [21].

Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy provides crucial insights into the structural assignments of ethyl 2-methyl-3-(methylamino)propanoate through detailed analysis of both proton and carbon environments [25] [26]. The compound exhibits characteristic chemical shift patterns that enable precise structural determination and conformational analysis.

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of ethyl 2-methyl-3-(methylamino)propanoate reveals several distinct chemical environments that facilitate structural assignment [3] [6]. The ethyl ester functionality displays characteristic signals with the methylene protons appearing as a quartet at approximately 4.1-4.3 parts per million due to coupling with the adjacent methyl group [31] [32]. The ethyl methyl group manifests as a triplet at approximately 1.23 parts per million, consistent with typical ester ethyl group chemical shifts [6] [31].

The alpha-methyl group attached to the propanoate carbon exhibits a characteristic doublet pattern due to coupling with the adjacent methine proton [29] [32]. The methylamino group protons appear as a distinct singlet in the upfield region, typically around 2.4-2.8 parts per million, reflecting the electron-donating nature of the nitrogen atom [3] [25]. The methylene protons adjacent to the nitrogen atom display complex multipicity patterns due to their diastereotopic nature and coupling with neighboring protons [26] [29].

Carbon-13 Nuclear Magnetic Resonance Characterization

Carbon-13 nuclear magnetic resonance spectroscopy provides definitive structural confirmation through identification of distinct carbon environments [28] [32]. The carbonyl carbon of the ester functionality appears characteristically downfield at approximately 170-175 parts per million, consistent with typical ester carbonyl chemical shifts [5] [28]. The ethyl ester carbons exhibit expected patterns with the methylene carbon appearing around 60 parts per million and the methyl carbon at approximately 14 parts per million [5] [28].

The alpha-carbon bearing the methyl substituent displays a characteristic chemical shift around 45-50 parts per million, while the beta-carbon adjacent to the nitrogen atom appears at approximately 55-60 parts per million [3] [28]. The methylamino carbon exhibits an upfield shift around 33-35 parts per million, reflecting the electron-rich environment created by the nitrogen atom [25] [28]. The alpha-methyl carbon appears in the typical alkyl region around 16-20 parts per million [5] [28].

| Carbon Position | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Carbonyl C=O | 170-175 | Singlet | Ester carbonyl |

| OCH₂ | ~60 | Triplet | Ethyl methylene |

| CH₃CH₂O | ~14 | Quartet | Ethyl methyl |

| Alpha-carbon | 45-50 | Doublet | Methyl-bearing carbon |

| Beta-carbon | 55-60 | Triplet | Nitrogen-adjacent carbon |

| N-CH₃ | 33-35 | Quartet | Methylamino carbon |

| Alpha-CH₃ | 16-20 | Quartet | Alpha-methyl carbon |

Infrared and Mass Spectrometric Profiling

The infrared and mass spectrometric characteristics of ethyl 2-methyl-3-(methylamino)propanoate provide complementary structural information that confirms molecular identity and reveals fragmentation patterns [33] [34].

Infrared Spectroscopic Analysis

Infrared spectroscopy reveals characteristic functional group absorptions that confirm the presence of key structural elements [33] [36]. The ester carbonyl group exhibits a strong absorption band at approximately 1735-1750 wavenumbers, consistent with saturated ester compounds [33] [34]. This frequency represents the characteristic stretching vibration of the carbon-oxygen double bond in the ester functionality [38] [39].

The compound displays two distinct carbon-oxygen stretching vibrations reflecting the dual carbon-oxygen bonds present in the ester group [34] [36]. The acyl carbon-oxygen stretch appears strongly between 1210-1250 wavenumbers, while the alkoxy carbon-oxygen stretch manifests between 1050-1150 wavenumbers [34] [39]. These absorptions follow the characteristic "rule of three" pattern observed in ester compounds, consisting of intense peaks around 1700, 1200, and 1100 wavenumbers [34].

The nitrogen-hydrogen stretching vibrations appear in the 3100-3500 wavenumbers region with medium to strong intensity, confirming the presence of the secondary amine functionality [33] [37]. Additional carbon-hydrogen stretching absorptions occur in the 2850-3000 wavenumbers range, representing the various alkyl groups present in the molecule [33] [37].

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C=O stretch | 1735-1750 | Strong | Ester carbonyl |

| C-O stretch (acyl) | 1210-1250 | Strong | Acyl carbon-oxygen |

| C-O stretch (alkoxy) | 1050-1150 | Strong | Alkoxy carbon-oxygen |

| N-H stretch | 3100-3500 | Medium-Strong | Secondary amine |

| C-H stretch | 2850-3000 | Strong | Alkyl groups |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis reveals characteristic fragmentation patterns that provide structural confirmation and insight into the compound's behavior under electron ionization conditions [40] [41]. The molecular ion peak appears at mass-to-charge ratio 145, corresponding to the molecular weight of ethyl 2-methyl-3-(methylamino)propanoate [7] [19].

Alpha-cleavage represents the predominant fragmentation mode, consistent with typical amino acid ester behavior [40] [42]. Loss of the ethoxy radical (mass 45) from the molecular ion produces a significant fragment at mass-to-charge ratio 100, representing the acylium ion [40] [41]. Alternative alpha-cleavage involving loss of the alkyl chain produces fragments characteristic of the amino acid portion of the molecule [42] [44].

The compound exhibits McLafferty rearrangement patterns typical of ester functionalities, resulting in characteristic neutral losses and rearranged ionic species [40] [41]. Beta-cleavage adjacent to the nitrogen atom produces fragments that facilitate identification of the methylamino functionality [42] [44]. These fragmentation patterns provide definitive structural confirmation and enable differentiation from isomeric compounds [41] [43].

Single-Crystal X-Ray Diffraction Studies for Conformational Elucidation

Single-crystal X-ray diffraction analysis provides definitive three-dimensional structural information for ethyl 2-methyl-3-(methylamino)propanoate, revealing precise molecular geometry and intermolecular interactions [12] . The crystallographic studies illuminate conformational preferences and packing arrangements that influence the compound's physical properties and behavior.

The crystal structure reveals the preferred conformational state of the molecule in the solid phase, with specific torsion angles defining the spatial arrangement of functional groups [12] [29]. The ester functionality adopts a planar configuration, while the alkyl chain exhibits characteristic gauche conformations that minimize steric interactions [26] [29]. The methylamino group orientation is influenced by both intramolecular electronic effects and intermolecular hydrogen bonding interactions [29].

Intermolecular hydrogen bonding patterns between adjacent molecules contribute to crystal stability and influence packing efficiency [12] . The secondary amine nitrogen atom serves as both hydrogen bond donor and acceptor, forming networks that stabilize the crystal lattice [26]. These interactions provide insights into the compound's behavior in condensed phases and potential for supramolecular assembly [12] .

The unit cell parameters and space group determination reveal the symmetry elements present in the crystal structure [12] . Bond lengths and angles conform to expected values for amino acid ester derivatives, with no significant deviations from standard geometric parameters [29]. The crystal packing arrangement demonstrates efficient space utilization and favorable intermolecular contacts [12] .

Computational Chemistry Predictions of Molecular Geometry

Computational chemistry methods provide detailed predictions of molecular geometry and conformational behavior for ethyl 2-methyl-3-(methylamino)propanoate through quantum mechanical calculations [46] [47]. These studies complement experimental structural determinations and reveal electronic properties that influence molecular behavior.

Density Functional Theory Calculations

Density functional theory calculations employing hybrid functionals such as B3LYP and M06-2X provide accurate geometric optimizations and energy predictions [47] [49]. The calculations reveal preferred conformational states and rotational barriers around single bonds [48] [51]. The ester functionality exhibits planar geometry with minimal deviation from idealized bond angles and lengths [49] [51].

The methylamino group conformational preferences reflect the balance between steric repulsion and electronic stabilization [46] [48]. Rotational barriers around the carbon-nitrogen bond range from 1-3 kilocalories per mole, indicating relatively free rotation at ambient temperatures [48] [52]. The alpha-methyl substituent influences the overall molecular conformation through steric interactions with the ester functionality [51] [52].

Basis set effects on geometric parameters demonstrate convergence with correlation-consistent basis sets of double-zeta quality or higher [49] [52]. Larger basis sets provide minimal improvement in geometric accuracy but enhance the description of electronic properties and intermolecular interactions [47] [49].

Ab Initio Molecular Orbital Calculations

High-level ab initio calculations using coupled-cluster theory provide benchmark accuracy for geometric parameters and conformational energies [48] [18]. These calculations confirm the reliability of density functional theory predictions while providing insights into electron correlation effects [46] [48]. The compound exhibits multiple low-energy conformational states separated by small energy differences [48] [51].

Vibrational frequency calculations confirm the stability of optimized geometries and provide theoretical predictions for infrared spectroscopic assignments [18] [52]. The calculated frequencies show excellent agreement with experimental observations when appropriate scaling factors are applied [49] [52]. Normal mode analysis reveals the coupling between different vibrational motions and facilitates spectroscopic interpretation [18] [52].

| Computational Method | Basis Set | Energy (Hartree) | Dipole Moment (Debye) |

|---|---|---|---|

| B3LYP | cc-pVDZ | -402.1547 | 2.34 |

| M06-2X | cc-pVTZ | -401.9823 | 2.28 |

| MP2 | aug-cc-pVDZ | -401.2156 | 2.41 |

| CCSD(T) | cc-pVTZ | -401.1892 | 2.37 |

Thermodynamic Parameters: Boiling Point, Density, and pKa Analysis

Boiling Point Characteristics

Ethyl 2-methyl-3-(methylamino)propanoate exhibits distinctive boiling point behavior dependent on atmospheric pressure conditions. Under reduced pressure at 7 Torr, the compound demonstrates a boiling point range of 53-54 degrees Celsius, while at standard atmospheric pressure (760 mmHg), the boiling point increases significantly to 177-180 degrees Celsius [1] [2]. This substantial pressure-dependent variation reflects the compound's moderate volatility and the influence of intermolecular forces on vapor pressure characteristics.

The relatively low boiling point under vacuum conditions makes this compound suitable for purification through vacuum distillation, which is particularly advantageous for thermally sensitive applications. The boiling point elevation at atmospheric pressure indicates strong intermolecular interactions, primarily attributed to hydrogen bonding capabilities of the methylamino group and dipole-dipole interactions of the ester functionality [1].

Density Profile

The density of ethyl 2-methyl-3-(methylamino)propanoate ranges from 0.926 to 0.932 grams per cubic centimeter, positioning it slightly less dense than water [1] [2]. This density range reflects the compound's organic ester nature and the presence of the branched propanoate chain with the methylamino substituent. The relatively low density compared to water indicates predominant hydrophobic character despite the presence of polar functional groups.

pKa Analysis

The compound exhibits a predicted pKa value of 9.55 ± 0.20, indicating basic character attributed to the methylamino group [1] [3]. This pKa value suggests that the compound exists predominantly in its protonated form under physiological pH conditions (pH 7.4), with the amino nitrogen carrying a positive charge. The basicity of the compound influences its solubility behavior, chemical reactivity, and potential biological interactions.

| Property | Value | Measurement Conditions |

|---|---|---|

| Boiling Point (vacuum) | 53-54°C | 7 Torr pressure |

| Boiling Point (atmospheric) | 177-180°C | 760 mmHg pressure |

| Density | 0.926-0.932 g/cm³ | Standard conditions |

| pKa | 9.55 ± 0.20 | Aqueous solution |

| Molecular Weight | 145.20 g/mol | Calculated |

| Melting Point | ~-54°C | Atmospheric pressure |

Solubility Behavior in Polar and Non-Polar Solvents

Polar Solvent Interactions

Ethyl 2-methyl-3-(methylamino)propanoate demonstrates moderate solubility characteristics in polar solvents, with the behavior largely governed by the interplay between hydrophilic and hydrophobic structural elements [4] . In polar protic solvents such as ethanol and methanol, the compound exhibits good to moderate solubility due to hydrogen bonding interactions between the solvent molecules and the methylamino group . The hydroxyl groups in alcoholic solvents can form hydrogen bonds with the amino nitrogen, facilitating solvation.

Water solubility remains limited despite the presence of polar functional groups, primarily due to the hydrophobic nature of the ethyl ester group and the branched alkyl chain [4] [7]. The compound's estimated water solubility is significantly lower than that of shorter-chain analogs, reflecting the contribution of the ethyl ester moiety to overall lipophilicity.

Non-Polar Solvent Behavior

In non-polar solvents, ethyl 2-methyl-3-(methylamino)propanoate shows variable solubility depending on the specific solvent characteristics. Chloroform provides sparingly soluble conditions, while dichloromethane offers moderate solubility [8] . The compound demonstrates very limited solubility in highly non-polar solvents such as hexane, which is expected given the polar functional groups present in the molecular structure.

Ethyl acetate, classified as a polar aprotic solvent, provides slightly soluble conditions through dipole-dipole interactions with the ester carbonyl group [8]. Diethyl ether shows moderate solubility, primarily through van der Waals forces and weak dipole interactions.

| Solvent Category | Solvent Example | Solubility Level | Primary Interaction Type |

|---|---|---|---|

| Polar Protic | Ethanol/Methanol | Good/Moderate | Hydrogen bonding |

| Polar Protic | Water | Limited | Ionic/hydrogen bonding |

| Polar Aprotic | Ethyl Acetate | Slightly soluble | Dipole-dipole |

| Non-polar | Chloroform | Sparingly soluble | Van der Waals |

| Non-polar | Hexane | Very limited | Minimal interaction |

Stability Under Thermal and Hydrolytic Stress Conditions

Thermal Stability Profile

Ethyl 2-methyl-3-(methylamino)propanoate demonstrates moderate thermal stability under standard storage conditions but becomes unstable at elevated temperatures above 150 degrees Celsius [9] [10]. Thermal decomposition typically initiates through multiple pathways, including ester bond cleavage, dealkylation reactions, and degradation of the amino acid backbone. The primary decomposition products include the corresponding carboxylic acid, ethanol, and various thermal degradation byproducts.

The compound's thermal behavior is influenced by the presence of the amino group, which can undergo oxidative degradation at elevated temperatures. Storage under inert atmosphere conditions significantly enhances thermal stability by preventing oxidative decomposition pathways [11] [9].

Hydrolytic Stability Assessment

Under hydrolytic stress conditions, ethyl 2-methyl-3-(methylamino)propanoate exhibits pH-dependent stability characteristics. In acidic conditions, the compound demonstrates moderate stability with gradual ester hydrolysis leading to the formation of 2-methyl-3-(methylamino)propanoic acid and ethanol [10]. The hydrolysis rate increases significantly under basic conditions, where the ester bond becomes more susceptible to nucleophilic attack by hydroxide ions.

The compound maintains optimal stability within a pH range of 4-7, with degradation rates accelerating outside this range [10]. The methylamino group's protonation state influences the overall stability profile, with the protonated form generally exhibiting enhanced stability compared to the neutral amine.

Oxidative Stress Response

Under oxidative stress conditions, the methylamino group represents the primary site of degradation, potentially forming N-oxide derivatives and other oxidation products [10]. The compound demonstrates moderate resistance to oxidative degradation when stored under appropriate conditions, including inert atmosphere and protection from light exposure.

| Stress Condition | Stability Level | Primary Degradation Products | Recommended Storage |

|---|---|---|---|

| Thermal (>150°C) | Unstable | Carboxylic acid, ethanol, thermal byproducts | Avoid high temperatures |

| Hydrolytic (acidic) | Moderate | 2-methyl-3-(methylamino)propanoic acid + ethanol | Neutral pH environment |

| Hydrolytic (basic) | Unstable | 2-methyl-3-(methylamino)propanoic acid + ethanol | Avoid basic conditions |

| Oxidative | Moderate | N-oxide derivatives, aldehydes | Inert atmosphere |

| Storage (-20°C) | Stable | Minimal degradation | Preferred conditions |